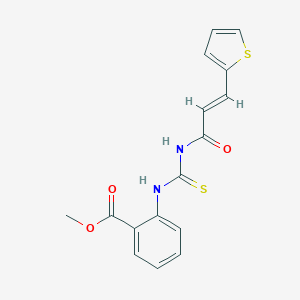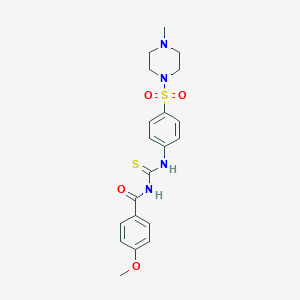
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a methoxy group, a piperazine ring, and a sulfonyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride. This acid chloride is then reacted with an amine to form the benzamide core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. The benzamide core is reacted with 4-methylpiperazine in the presence of a suitable base such as triethylamine.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, under basic conditions.
Final Assembly: The final compound is obtained by coupling the sulfonylated intermediate with a thiourea derivative to introduce the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to introduce different alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Alkyl halides, bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated piperazine derivatives.
Applications De Recherche Scientifique
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs, particularly in the treatment of cancer and other diseases.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular pathways.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamoyl)benzamide
- 4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzoate
Uniqueness
4-methoxy-N-((4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)carbamothioyl)benzamide is unique due to the presence of the carbamothioyl group, which may confer distinct biological activities compared to its analogs. This structural feature can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Propriétés
IUPAC Name |
4-methoxy-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S2/c1-23-11-13-24(14-12-23)30(26,27)18-9-5-16(6-10-18)21-20(29)22-19(25)15-3-7-17(28-2)8-4-15/h3-10H,11-14H2,1-2H3,(H2,21,22,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGGQHKRRZVHNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
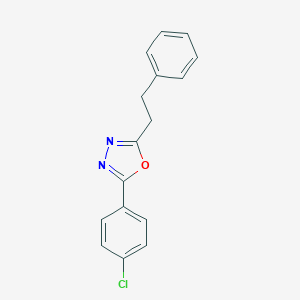
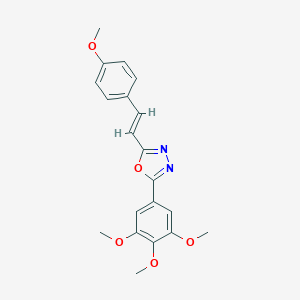
![4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B468372.png)
![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide](/img/structure/B468383.png)
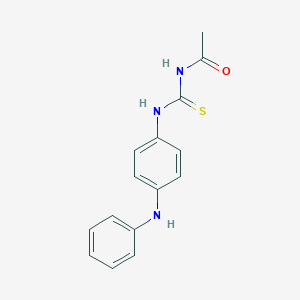

![2-methoxy-N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}benzamide](/img/structure/B468434.png)
![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)
![N-[3-(2-methoxyphenyl)acryloyl]-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B468463.png)
![1-(3-CHLOROPHENYL)-3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B468473.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-(3-chlorophenyl)urea](/img/structure/B468476.png)
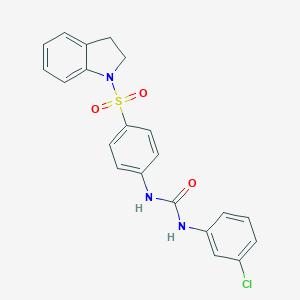
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[(3-methylbutanoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B468553.png)
